molecular formula C14H15N3O4S B13678466 Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B13678466
M. Wt: 321.35 g/mol
InChI Key: OJKCCZMDFUTSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is a synthetic organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound is particularly interesting due to its unique structure, which includes a benzylamino group, a methylsulfonyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the benzylamino and methylsulfonyl groups. The final step involves esterification to form the carboxylate ester.

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions using benzylamine.

    Introduction of Methylsulfonyl Group: The methylsulfonyl group is typically introduced through sulfonation reactions using methylsulfonyl chloride.

    Esterification: The final esterification step involves reacting the carboxylic acid derivative with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzylamine in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can interact with biological receptors or enzymes, while the methylsulfonyl group can enhance the compound’s solubility and stability. The pyrimidine core is crucial for binding to nucleic acid structures, making it a potential candidate for antiviral and anticancer therapies.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(amino)-2-(methylsulfonyl)pyrimidine-5-carboxylate
  • Methyl 4-(benzylamino)-2-(ethylsulfonyl)pyrimidine-5-carboxylate
  • Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-acetate

Uniqueness

Methyl 4-(benzylamino)-2-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the benzylamino group enhances its potential for biological activity, while the methylsulfonyl group improves its chemical stability and solubility.

Properties

Molecular Formula

C14H15N3O4S

Molecular Weight

321.35 g/mol

IUPAC Name

methyl 4-(benzylamino)-2-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C14H15N3O4S/c1-21-13(18)11-9-16-14(22(2,19)20)17-12(11)15-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,16,17)

InChI Key

OJKCCZMDFUTSKM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.